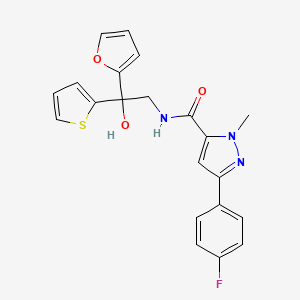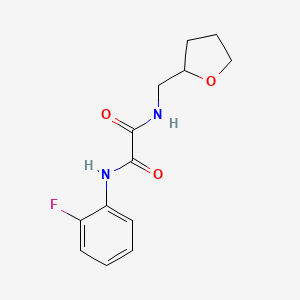![molecular formula C17H20N4O B2365160 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one CAS No. 2097872-08-5](/img/structure/B2365160.png)
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a pyrimidinylamino group, and an azetidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via a nucleophilic substitution reaction, often using pyrimidine derivatives and suitable catalysts.
Coupling with the Phenyl Group: The final step involves coupling the phenyl group to the azetidinyl intermediate, typically through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives with suitable leaving groups and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are also investigated for their anticancer properties.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKYGYOIGTDIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)


![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)

![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)

![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)
![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)

![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)
